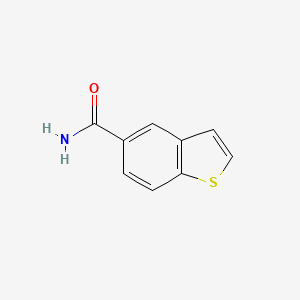![molecular formula C20H28N4O4 B3220560 Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2' CAS No. 1198291-01-8](/img/structure/B3220560.png)
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Overview
Description
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is a conjugated polymer known for its application in organic electronics, particularly in solar cells. This compound is characterized by its extended π-conjugation, which facilitates efficient charge transport and separation, making it a valuable material in the field of photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .
Chemical Reactions Analysis
Types of Reactions
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as ferric chloride (FeCl₃) to form radical cations.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The polymer can undergo substitution reactions where functional groups are introduced into the polymer backbone.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
Oxidation: Radical cations and oxidized polymer chains.
Reduction: Reduced polymer chains with altered electronic properties.
Substitution: Functionalized polymer chains with new functional groups.
Scientific Research Applications
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] has a wide range of scientific research applications:
Chemistry: Used as a hole-transport material in organic solar cells, enhancing charge separation and transport.
Medicine: Investigated for use in biosensors and drug delivery systems.
Industry: Utilized in the production of flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .
Comparison with Similar Compounds
Similar Compounds
- Poly[{2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione}-alt-{[2,2’-(1,4-phenylene)bis-thiophene]-5,5’-diyl}]
- Poly[{2,5-bis(2-octyldodecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(2,5-thiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}]
Uniqueness
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] is unique due to its specific side chains and backbone structure, which provide optimal solubility, film-forming properties, and electronic characteristics. This makes it particularly suitable for use in high-performance organic electronic devices .
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXDLRCITUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


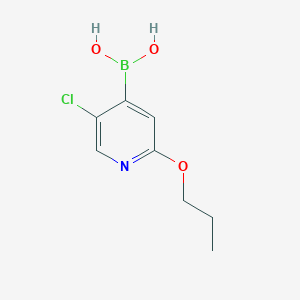

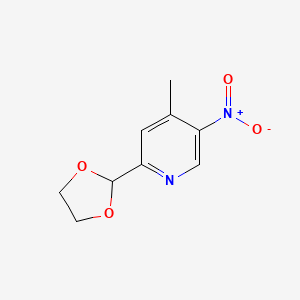
![(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3220504.png)
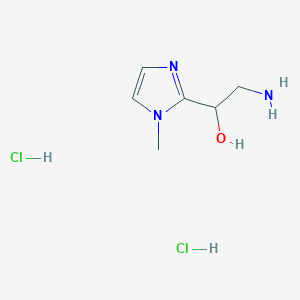
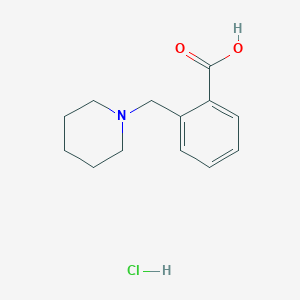
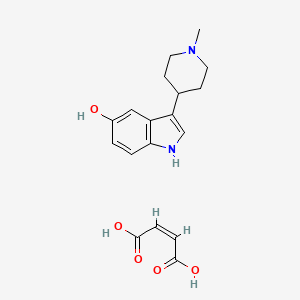
amino}-2-(hydroxymethyl)propanoate](/img/structure/B3220545.png)
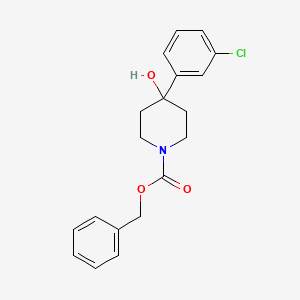
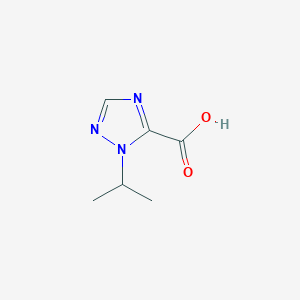
![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)
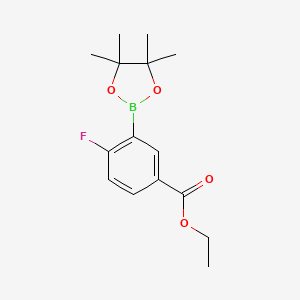
![2-Chlorobenzo[d]oxazole-5-carboxylic acid](/img/structure/B3220586.png)
